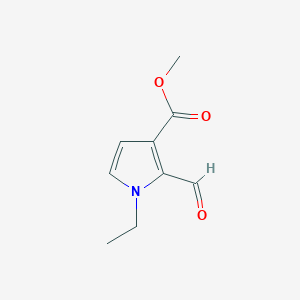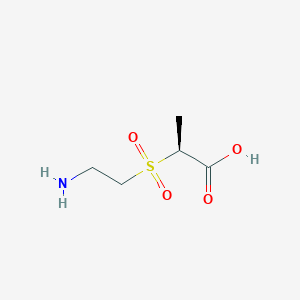
4-Hydroxy-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C9H7NO2S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for direct coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxo-1-benzothiophene-2-carboxamide, while reduction of the carboxamide group can produce 4-hydroxy-1-benzothiophene-2-amine .
Scientific Research Applications
4-Hydroxy-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit amyloid beta aggregation by binding to specific sites on the amyloid beta peptide, thereby preventing its fibrillogenesis . This interaction is crucial for its potential neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: Similar in structure but contains an oxygen atom instead of sulfur.
Benzo[b]thiophene-2-carboxamide: Another derivative of benzothiophene with similar applications.
Uniqueness
4-Hydroxy-1-benzothiophene-2-carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate amyloid beta aggregation sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-hydroxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C9H7NO2S/c10-9(12)8-4-5-6(11)2-1-3-7(5)13-8/h1-4,11H,(H2,10,12) |
InChI Key |
DMTXDNKJXXVDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)





